![molecular formula C10H14N2 B1387589 8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine CAS No. 72232-25-8](/img/structure/B1387589.png)

8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Vue d'ensemble

Description

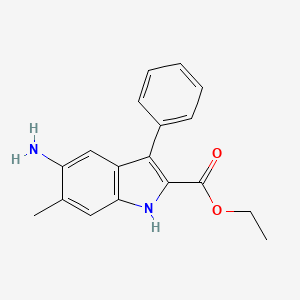

8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a chemical compound with the molecular formula C10H14N2 . It is a derivative of the quinoline family and has been shown to be an agonist of the 5HT2C receptor . It has minimal activity in vivo .

Synthesis Analysis

The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives has been developed through a solid-phase strategy . The G-protein coupled receptor-targeted (GPCR-targeted) scaffolds were synthesized in a six-step solution-phase process, immobilized on the acid-labile FMPB-AM resin, and further functionalized through acylation, sulfonation, reductive amination, alkylation, and Suzuki or Buchwald−Hartwig cross-coupling reactions .Molecular Structure Analysis

The molecular structure of 8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine is characterized by a benzazepine nucleus with an amino group at the 8-position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives include acylation, sulfonation, reductive amination, alkylation, and Suzuki or Buchwald−Hartwig cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine include a molecular weight of 162.23 g/mol. Further details about its physical and chemical properties are not available in the sources.Applications De Recherche Scientifique

Anti-Cancer Activity

The compound has shown promising results in the field of oncology. Derivatives of 2,3,4,5-tetrahydro-1H-benzo[c]azepine have been designed to exhibit high anti-tumor activity. These derivatives have been tested against various cancer cell lines such as Hela, A549, HepG2, and MCF-7, showing moderate to excellent antiproliferative activity . The introduction of sulfonyl groups to the compound has been found to increase its antiproliferative activity, suggesting its potential as a pharmacophore in antitumor drugs .

Molecular Docking and Dynamics

The compound’s derivatives have been used in molecular docking studies to reveal their binding orientations in the active site of c-Met, a tyrosine kinase associated with cancer development . Molecular dynamics simulations have also been performed to evaluate the binding stabilities between these compounds and their receptors, which is crucial for the development of targeted cancer therapies .

Antimicrobial Applications

Thiophene derivatives, which share a structural similarity with 2,3,4,5-tetrahydro-1H-benzo[c]azepine, have shown high antimicrobial activity against various microbial infections . This suggests that the compound could be modified to enhance its antimicrobial properties, potentially leading to the development of new antimicrobial agents.

Kinase Inhibition

Kinases play a vital role in the signaling pathways that control cell growth, and their dysregulation is often linked to diseases such as cancer. The compound’s ability to bind to kinase receptors, as demonstrated in molecular docking studies, indicates its potential use as a kinase inhibitor .

Anti-Inflammatory Properties

Compounds with a thiophene nucleus, which is structurally related to 2,3,4,5-tetrahydro-1H-benzo[c]azepine, have been reported to possess anti-inflammatory properties . This opens up possibilities for the compound’s application in treating inflammatory diseases.

Material Science Applications

While not directly related to the compound , thiophene and its derivatives have been extensively used in material science due to their interesting electronic properties . This suggests that 2,3,4,5-tetrahydro-1H-benzo[c]azepine could also be explored for its potential applications in electronic materials and devices.

Mécanisme D'action

Target of Action

The primary target of 8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine is the N-methyl-d-aspartate receptor (NMDAR) , specifically the GluN2B subunits . NMDARs are key therapeutic targets for drug development toward several neurological disorders .

Mode of Action

The compound interacts with the GluN2B subunits of the NMDAR

Biochemical Pathways

The compound affects the pathways involving the NMDAR The downstream effects of these pathways are complex and involve various neurological processes

Action Environment

The action, efficacy, and stability of 8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine can be influenced by various environmental factors. These could include factors such as temperature , pH, and the presence of other compounds.

Orientations Futures

The development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR) has been reported, using a series of 2,3,4,5-tetrahydro-1H-3-benzazepine analogues . This suggests potential future directions in the development of imaging agents and therapeutic targets for several neurological disorders .

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-10-4-3-8-2-1-5-12-7-9(8)6-10/h3-4,6,12H,1-2,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEJBLXGXUDKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CNC1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20658461 | |

| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine | |

CAS RN |

72232-25-8 | |

| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid](/img/structure/B1387506.png)

![2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B1387509.png)

![1-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B1387516.png)

![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol](/img/structure/B1387526.png)

![2-[Benzyl(ethyl)amino]isonicotinic acid](/img/structure/B1387528.png)